molecular formula C9H16N2 B2757795 [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine CAS No. 1026984-88-2

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine

Cat. No.: B2757795
CAS No.: 1026984-88-2
M. Wt: 152.241
InChI Key: JKVSQMWIMFRPCJ-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is an organic compound with a molecular formula of C9H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine typically involves the reaction of 1-methyl-1H-pyrrole with propan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with the pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-one, while reduction may produce this compound derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(2)10-7-9-5-4-6-11(9)3/h4-6,8,10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSQMWIMFRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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